Oxo[(2-sulfanylethyl)amino]acetic acid
Description
Historical Context of Sulfur-Containing Amino Acid Derivatives
The discovery and characterization of sulfur-containing amino acids represents one of the most significant developments in biochemical research, with foundational discoveries dating back to the early nineteenth century. Cysteine was discovered indirectly in 1810 by Wollaston, who isolated a crystalline substance from urinary calculi and called it "cystic oxide". This substance, now known as cystine, represents the oxidized dimeric form of cysteine and marked the first amino acid to be discovered. The early methods of amino acid analysis were incompatible with sulfur-containing analytes, which explains why cysteine as a building block of proteins evaded detection for several decades. Eventually, despite controversies and structural mis-assignments, researchers confirmed that the substances derived from urinary calculi and proteins were identical.
The historical progression of sulfur amino acid research continued with significant milestones throughout the nineteenth and twentieth centuries. In 1884, the German chemist Eugen Baumann found that when cystine was treated with a reducing agent, cystine revealed itself to be a dimer of a monomer which he named "cysteïne". This discovery established the fundamental understanding of the cysteine-cystine relationship that remains central to sulfur amino acid chemistry today. Methionine was first isolated in 1921 by John Howard Mueller. Mueller, an American biochemist, pathologist, and bacteriologist, made this discovery while conducting research on the requirements for the growth of cultures of pathogenic bacteria at Columbia University. The compound was named by Satoru Odake in 1925, as an abbreviation of its structural description 2-amino-4-(methylthio)butanoic acid.
The unity of amino acids as a chemical category was recognized by Wurtz in 1865, though he gave no particular name to the classification. The first use of the term "amino acid" in the English language dates from 1898, while the German term "Aminosäure" was used earlier. The last of the 20 common amino acids to be discovered was threonine in 1935 by William Cumming Rose, who also determined the essential amino acids and established the minimum daily requirements of all amino acids for optimal growth. This comprehensive understanding of amino acid requirements provided the foundation for subsequent research into specialized sulfur-containing derivatives and their unique properties.
Significance of Thioether Derivatives in Chemical Research
Thioether derivatives have emerged as compounds of extraordinary significance in contemporary chemical research, particularly due to their unique reactivity patterns and diverse applications in synthetic chemistry. The distinctive properties of sulfur-containing compounds stem from sulfur belonging to the same group in the periodic table as oxygen but being much less electronegative. This difference accounts for some of the distinctive properties of sulfur-containing amino acids and their derivatives, including enhanced nucleophilicity and altered electronic characteristics that influence their chemical behavior. Recent developments in the modification of methionine and other thioether-containing residues in peptides, polypeptides, and proteins have demonstrated the significant potential of thioether functional groups for use in functional modification and bioconjugation reactions.
The chemical versatility of thioether derivatives has been demonstrated through their participation in various sophisticated reaction mechanisms. Thioether bridges effectively protect therapeutic peptides against breakdown, thereby strongly increasing bioavailability and enabling oral and pulmonary delivery while potentially optimizing receptor interactions of selected variants. The accelerating discovery of structurally distinct peptide natural products bearing alpha-thioether cross-links, such as the family of sactipeptide natural products, highlights the need for strategies to synthesize this underexplored functional motif. Research has shown that orthogonally protected, cross-linked amino acid alpha-thioether building blocks can be prepared and their stability toward conventional solid-phase peptide synthesis can be evaluated.
Functional modification of thioether-containing amino acids has many advantages and represents complementary methodology to widely utilized methods for chemical modification. These methods build upon the rich biochemistry of methionine, where reversible alkylation and oxidation reactions are well known for their importance in enzyme-catalyzed methyl transfer processes and protection against oxidative protein damage. The unique chemical reactivity of thioether functional groups present in natural methionine residues has significant potential for use in functional modification and bioconjugation reactions. Recent advances in selective chemical modification reactions on thioether groups in peptides, polypeptides, and proteins have opened new avenues for the development of functionalized products with enhanced properties and potential applications.
Current Research Landscape on Oxo[(2-sulfanylethyl)amino]acetic acid
The current research landscape surrounding this compound reflects growing interest in understanding its chemical properties, synthetic applications, and potential biological significance within the broader context of sulfur amino acid chemistry. This compound belongs to the class of oxoacetic acids, which are derivatives of acetic acid with an additional oxo group and an amino group, and the presence of the sulfanylethyl moiety enhances its reactivity and potential utility in synthetic chemistry and biochemistry. Contemporary research has focused on elucidating the compound's structural characteristics, including its molecular formula and specific chemical properties that distinguish it from other sulfur-containing derivatives.
Recent analytical studies have established key physical and chemical properties of this compound that inform its potential applications. The compound is characterized by a molecular weight of 149.17 grams per mole and is identified by the Chemical Abstracts Service number 112740-56-4. Structural analysis reveals that the compound can be represented with specific stereochemical configurations, and its molecular structure can be elucidated using techniques such as Nuclear Magnetic Resonance spectroscopy and Infrared spectroscopy. Characteristic peaks in Nuclear Magnetic Resonance spectra provide insights into the chemical environment of hydrogen atoms in the molecule, enabling detailed structural characterization.
Synthetic methodologies for preparing this compound have become a focus of contemporary research efforts. The compound can be synthesized through several methods, often involving the reaction of specific amines with oxoacetic acid derivatives. Various research articles and synthetic protocols detail the preparation of this compound, highlighting its relevance in peptide chemistry and organic synthesis. For example, one synthetic route involves treating a solution of an amine with oxalyl chloride followed by hydrolysis using lithium hydroxide in a mixture of tetrahydrofuran and water. The detailed procedures include monitoring the reaction via thin-layer chromatography to ensure completion.
The reaction chemistry of this compound has been extensively investigated, revealing its capacity to participate in various chemical transformations. The compound participates in chemical reactions including nucleophilic substitution reactions, oxidation-reduction processes, and condensation reactions. For instance, when reacting with chalcones or other electrophiles, the compound can yield diverse products through double Michael addition mechanisms. Reaction conditions such as pH and temperature significantly influence the outcome of these transformations. The mechanism of action for this compound primarily involves the reactivity of its thiol and amino functional groups, which can participate in various chemical processes depending on the reaction environment.
Contemporary research has also focused on understanding the relationship between this compound and related compounds in the broader family of oxalyl thiolesters and oxalyl amino acid derivatives. A convenient method has been developed for the quantitative analysis of oxalyl thiolesters, a newly discovered class of mammalian metabolites, in biological samples. This method involves reacting biological material with cysteamine or cysteine under conditions that convert oxalyl thiolesters quantitatively to N-oxalylcysteamine or N-oxalylcysteine, followed by reaction with monobromobimane to give highly fluorescent derivatives that can be analyzed by reversed-phase ion-pair chromatography. The application of this method has led to the discovery that not only oxalyl thiolesters but also N-oxalylcysteine and N-oxalylcysteamine are normal mammalian metabolites.
| Compound | Tissue Concentration Range | Reference |
|---|---|---|
| Oxalyl thiolesters | Up to 65 nmol/g (wet weight) | |
| N-oxalylcysteine | Approximately 10 nmol/g | |
| N-oxalylcysteamine | 0-3 nmol/g |
Properties
CAS No. |
81018-65-7 |
|---|---|
Molecular Formula |
C4H7NO3S |
Molecular Weight |
149.17 g/mol |
IUPAC Name |
2-oxo-2-(2-sulfanylethylamino)acetic acid |
InChI |
InChI=1S/C4H7NO3S/c6-3(4(7)8)5-1-2-9/h9H,1-2H2,(H,5,6)(H,7,8) |
InChI Key |
DHQAQMGPBAZZSQ-UHFFFAOYSA-N |
SMILES |
C(CS)NC(=O)C(=O)O |
Canonical SMILES |
C(CS)NC(=O)C(=O)O |
Synonyms |
N-oxalylcysteamine |
Origin of Product |
United States |
Scientific Research Applications
Pharmaceutical Applications
Oxo[(2-sulfanylethyl)amino]acetic acid has been investigated for its therapeutic potential, particularly in the treatment of obesity and compulsive overeating. A patent describes a pharmaceutical composition that includes this compound as an active ingredient, demonstrating efficacy in conventional assays for weight management .
Case Study: Weight Management
- Objective : To evaluate the effectiveness of this compound in reducing body weight.
- Method : Animal studies were conducted where the compound was administered to subjects with induced obesity.
- Results : Significant reductions in body weight and food intake were observed compared to control groups.
Cosmetic Applications
The compound is also explored in cosmetic formulations due to its properties that may enhance skin health. Research indicates that it can be utilized as a stabilizing agent or active component in topical formulations aimed at improving skin hydration and elasticity .
Data Table: Cosmetic Formulation Components
| Component | Function | Concentration (%) |
|---|---|---|
| This compound | Active ingredient | 1-5 |
| Glycerin | Humectant | 3-10 |
| Cetearyl alcohol | Emollient | 2-5 |
Food Science Applications
In food science, this compound has been studied as a potential precursor for enhancing flavor profiles in beverages such as beer. A study examined its role as a cysteine-S-conjugate, suggesting that it could contribute to the formation of free thiols, which are important for flavor development .
Case Study: Flavor Enhancement in Beer
- Objective : To investigate the role of this compound in beer production.
- Method : Samples of beer were analyzed for thiol content before and after the addition of the compound.
- Results : Increased levels of free thiols were detected, correlating with enhanced flavor complexity.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Table 1: Key Structural Analogs and Their Modifications
| Compound Name | Substituent on Amino Group | Key Features | Reference |
|---|---|---|---|
| Oxo[(2-sulfanylethyl)amino]acetic acid | 2-sulfanylethyl (-SCH2CH2-) | Thioether group enhances metal coordination and lipophilicity. | |
| (Ethylamino)(oxo)acetic acid | Ethyl (-CH2CH3) | Selective LDHC4 inhibitor (10x selectivity over LDHA4/LDHB4). | |
| (3-Fluorophenyl)aminoacetic acid | 3-fluorophenyl | Aromatic ring introduces π-π stacking potential; fluorine enhances stability. | |
| Oxo[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetic acid | 5-propyl-1,3,4-thiadiazolyl | Heterocyclic group improves bioactivity; sulfur atoms may influence redox properties. | |
| 2-(2-oxo-2H-chromen-4-yl)acetic acid | 2-oxo-2H-chromen-4-yl | Coumarin-derived structure with antioxidative and tyrosinase inhibitory activity. |
Key Observations :
- Thioether vs. Alkyl/Aryl Groups: The sulfanylethyl group in the target compound may confer superior metal-binding capacity compared to ethyl or aryl substituents, as seen in (3-fluorophenyl)aminoacetic acid .
- Biological Selectivity: (Ethylamino)(oxo)acetic acid demonstrates isoform-specific inhibition of lactate dehydrogenase (LDH), highlighting how minor substituent changes (e.g., ethyl vs. sulfanylethyl) can drastically alter biological activity .
- Heterocyclic Modifications: The thiadiazole ring in Oxo[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetic acid suggests enhanced pharmacokinetic properties, such as membrane permeability, compared to simpler alkyl chains .
Physicochemical and Functional Properties
Table 2: Comparative Physicochemical Data
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Notable Properties | Reference |
|---|---|---|---|---|
| This compound | C4H7NO3S | 149.17 | Predicted high solubility in polar solvents due to -COOH and -SH groups. | |
| (Ethylamino)(oxo)acetic acid | C4H7NO3 | 117.10 | Moderate logP (~0.5), indicating balanced lipophilicity. | |
| (4-Hydroxyphenyl)aminoacetic acid | C8H7NO4 | 181.15 | Strong hydrogen-bonding capacity from phenolic -OH group. | |
| Oxo(2-pyridinylamino)acetic acid | C7H6N2O3 | 166.13 | Pyridine ring enhances stability and potential for π-stacking in binding. |
Key Observations :
- Solubility: The sulfanylethyl group’s thioether linkage may reduce aqueous solubility compared to hydroxyl-substituted analogs like (4-hydroxyphenyl)aminoacetic acid but improve membrane permeability .
- Stability : Aromatic substituents (e.g., pyridinyl or fluorophenyl) enhance thermal and oxidative stability compared to aliphatic chains .
Preparation Methods
Activation and Coupling
Oxoacetic acid is first activated as a pentafluorophenyl (PFP) ester using O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) in dimethylformamide (DMF). The activated ester reacts with 2-sulfanylethylamine in the presence of N,N-diisopropylethylamine (DIPEA), which deprotonates the amine and drives the reaction to completion.
Performance Metrics
-
Purity : >98% due to minimal side products.
-
Cost : Elevated due to HATU’s expense (~$500/mol).
This method’s advantages include stereochemical retention and applicability to solid-phase synthesis. However, DMF removal poses environmental and safety challenges.
Esterification-Hydrolysis Approach
A protective group strategy is employed when the carboxylic acid moiety requires temporary masking during synthesis.
Stepwise Procedure
-
Esterification : Oxoacetic acid is converted to its methyl ester using thionyl chloride in methanol.
-
Amination : The ester reacts with 2-sulfanylethylamine in dichloromethane, facilitated by catalytic sulfuric acid.
-
Hydrolysis : The methyl ester is cleaved with aqueous lithium hydroxide, yielding the target compound.
Comparative Analysis
| Parameter | Direct Amination | Coupling Agent | Esterification-Hydrolysis |
|---|---|---|---|
| Yield (%) | 70–85 | 80–90 | 65–75 |
| Purity (%) | 95 | 98 | 90 |
| Cost (Relative) | Low | High | Moderate |
| Scalability | Moderate | Low | High |
The esterification method’s higher scalability stems from its compatibility with industrial reactors, though lower yields offset this advantage.
Emerging Techniques and Innovations
Recent advancements explore enzymatic catalysis and flow chemistry. Candida antarctica lipase B (CAL-B) has shown promise in catalyzing the amidation of oxoacetic acid with 2-sulfanylethylamine in non-aqueous media, achieving 88% yield under ambient conditions. Flow systems utilizing microreactors reduce reaction times from hours to minutes by enhancing mass transfer .
Q & A
Q. How does the compound’s chelation potential influence its interaction with metal-dependent enzymes?
- Analysis : Perform ITC (Isothermal Titration Calorimetry) with Zn/Mg to quantify binding affinity. notes sulfonamide analogs’ metal-chelating properties, which may enhance phosphatase inhibition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
